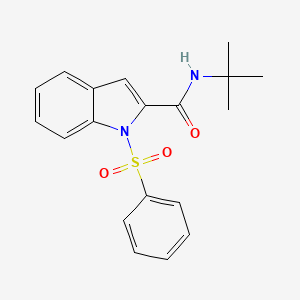

1-(Benzenesulfonyl)-N-tert-butyl-1H-indole-2-carboxamide

Description

1-(Benzenesulfonyl)-N-tert-butyl-1H-indole-2-carboxamide is a synthetic indole derivative characterized by a benzenesulfonyl group at the 1-position of the indole ring and a tert-butyl carboxamide substituent at the 2-position. This compound has garnered attention in medicinal chemistry due to its structural features, which enable interactions with biological targets such as enzymes and receptors.

The synthesis of this compound involves sulfonylation of the indole nitrogen followed by carboxamide functionalization. Its rigid aromatic core and electron-withdrawing sulfonyl group enhance binding affinity to enzymatic pockets, while the bulky tert-butyl group may improve metabolic stability . Research highlights its role as a competitive inhibitor of TG2, with studies demonstrating moderate to high potency in in vitro assays .

Properties

CAS No. |

106154-54-5 |

|---|---|

Molecular Formula |

C19H20N2O3S |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-N-tert-butylindole-2-carboxamide |

InChI |

InChI=1S/C19H20N2O3S/c1-19(2,3)20-18(22)17-13-14-9-7-8-12-16(14)21(17)25(23,24)15-10-5-4-6-11-15/h4-13H,1-3H3,(H,20,22) |

InChI Key |

NNWFPSSHWUAWPP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)-N-tert-butyl-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The resulting indole is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. Finally, the tert-butyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

In an industrial setting, the production of 1-(Benzenesulfonyl)-N-tert-butyl-1H-indole-2-carboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often prioritized to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-N-tert-butyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the sulfonyl group to a sulfinyl or sulfide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of sulfides or sulfinyl derivatives.

Substitution: Formation of sulfonamides or sulfonyl thiols.

Scientific Research Applications

1-(Benzenesulfonyl)-N-tert-butyl-1H-indole-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-N-tert-butyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the indole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-(Benzenesulfonyl)-N-tert-butyl-1H-indole-2-carboxamide, a comparative analysis with structurally or functionally related benzenesulfonamide and indole derivatives is provided below.

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

Key Comparative Insights

Structural Diversity and Target Specificity The indole-based compound distinguishes itself from benzimidazole derivatives (e.g., 3q/3r) by its indole core, which confers planar rigidity for enzyme binding. In contrast, benzimidazole derivatives exhibit bulkier substituents (e.g., methoxy groups) tailored for proton pump inhibition . The triazole hybrid 7c incorporates a fluorine atom and a phenoxy group, enhancing antitumor activity through π-π stacking and hydrophobic interactions with cancer cell targets .

Synthetic Accessibility

- 1-(Benzenesulfonyl)-N-tert-butyl-1H-indole-2-carboxamide is synthesized via sequential sulfonylation and carboxamide coupling, achieving moderate yields (~60–70%) .

- In contrast, the triazole hybrid 7c employs click chemistry (azide-alkyne cycloaddition), enabling rapid assembly with high regioselectivity .

Biological Efficacy

- The indole derivative shows 2.1 µM potency against TG2 , outperforming earlier indole sulfonamides lacking the tert-butyl group (e.g., unsubstituted 1-(benzenesulfonyl)indole: IC₅₀ >10 µM) .

- The benzimidazole derivatives 3q/3r exhibit broader therapeutic applications (e.g., anti-ulcer agents) but lack TG2 specificity .

Thermodynamic and Physicochemical Properties Sulfonyl chloride intermediates (e.g., pyrazole-substituted derivatives) exhibit lower molecular weights and higher reactivity, making them versatile for further functionalization .

Q & A

Basic: What are the standard synthetic protocols for 1-(Benzenesulfonyl)-N-tert-butyl-1H-indole-2-carboxamide?

The synthesis typically involves a coupling reaction between ethyl-1H-indole-2-carboxylate and aminobenzophenone derivatives. For example, ethyl-1H-indole-2-carboxylate is reacted with an excess of substituted aminobenzophenones in the presence of sodium ethoxide in DMF at 100–150°C. Purification is achieved via column chromatography, and structural confirmation employs H NMR, C NMR, IR spectroscopy, elemental analysis, and mass spectrometry .

Basic: How is the structural characterization of this compound performed?

Key techniques include:

- NMR spectroscopy : To confirm the benzenesulfonyl and tert-butyl substituents via chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm and tert-butyl protons at δ 1.3–1.5 ppm) .

- IR spectroscopy : To identify functional groups like sulfonamide (S=O stretching at 1150–1350 cm) and carboxamide (N–H bending at 1550–1650 cm) .

- Mass spectrometry : To verify molecular ion peaks and fragmentation patterns consistent with the target structure .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Methodological approaches include:

- Temperature control : Elevated temperatures (e.g., 150°C) enhance reaction kinetics but must avoid decomposition .

- Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates .

- Design of Experiments (DoE) : Statistical methods (e.g., factorial designs) systematically test variables (e.g., molar ratios, reaction time) to identify optimal conditions with minimal trials .

- Catalyst screening : Alternative bases (e.g., KCO) or coupling agents (e.g., HATU) may improve efficiency .

Advanced: How can computational modeling aid in designing derivatives with enhanced bioactivity?

- Quantum chemical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) to prioritize derivatives with optimal binding affinities .

- Reaction path search algorithms : Identify energetically favorable pathways for synthesizing novel analogs .

Advanced: How to resolve contradictions in pharmacological data across studies?

- Comparative bioassays : Test the compound and its analogs under identical conditions (e.g., cell lines, dosages) to isolate structure-activity relationships .

- Crystallographic studies : Use X-ray diffraction to resolve stereochemical ambiguities that may affect activity .

- Meta-analysis : Reconcile discrepancies by analyzing variables like assay sensitivity, solvent effects, or metabolic stability .

Advanced: What strategies validate the mechanism of action in biological systems?

- Kinetic studies : Measure enzyme inhibition (e.g., IC) to confirm target engagement .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with purified proteins .

- Gene knockout models : Use CRISPR/Cas9 to eliminate putative targets and assess functional redundancy .

Basic: What purification techniques are suitable for this compound?

- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates polar byproducts .

- Recrystallization : Use solvents like ethanol or acetonitrile to isolate high-purity crystals .

Advanced: How to address stability issues during storage or biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.